molecular formula C13H12BrNO2S B1451846 Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate CAS No. 1094398-56-7

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

Cat. No.: B1451846
CAS No.: 1094398-56-7
M. Wt: 326.21 g/mol
InChI Key: VZQSNKGEWIIAMI-UHFFFAOYSA-N
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Description

Structural Characterization of Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

Molecular Topology and Crystallographic Analysis

This compound exhibits a complex molecular topology characterized by the integration of multiple functional groups within a thiophene-based framework. The compound possesses a molecular formula of C₁₃H₁₂BrNO₂S and a molecular weight of 326.21 grams per mole, establishing its position among medium-sized organic molecules with substantial molecular complexity. The structural arrangement features a thiophene ring system serving as the central heterocyclic core, with strategic positioning of substituents that significantly influence both molecular geometry and chemical reactivity.

The crystallographic analysis reveals that the compound adopts a planar configuration for the thiophene ring system, consistent with aromatic heterocyclic compounds containing sulfur atoms. Research on related thiophene derivatives demonstrates that such compounds typically exhibit dihedral angles between aromatic rings ranging from 4.97 degrees to 83.52 degrees, depending on steric interactions and electronic effects. The presence of the 3-bromophenyl substituent at the 5-position of the thiophene ring introduces significant steric considerations that influence the overall molecular conformation and crystal packing arrangements.

The amino group positioned at the 3-position of the thiophene ring contributes to the molecule's electron-donating capacity and hydrogen bonding potential within crystal structures. Studies of similar thiophene derivatives indicate that amino substituents typically participate in intermolecular hydrogen bonding networks, creating characteristic packing motifs that stabilize crystal structures through hydrogen bonding interactions involving nitrogen-hydrogen donors and various acceptor atoms. The ethyl carboxylate group at the 2-position provides additional conformational flexibility while maintaining the electron-withdrawing character necessary for balanced electronic distribution throughout the molecular framework.

Property Value Reference
Molecular Formula C₁₃H₁₂BrNO₂S
Molecular Weight 326.21 g/mol
Chemical Abstracts Service Number 1094398-56-7
MDL Number MFCD09835656
Physical Appearance Powder
Storage Temperature Room Temperature

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for this compound through distinctive proton and carbon resonance patterns. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to specific molecular regions, enabling unambiguous identification and structural confirmation. The ethyl ester functionality typically displays a characteristic quartet pattern around 4.2 to 4.3 parts per million for the methylene protons, coupled with a triplet signal around 1.3 parts per million for the terminal methyl group, consistent with standard ethyl ester spectroscopic signatures observed in similar compounds.

The aromatic region of the proton nuclear magnetic resonance spectrum reveals complex multipicity patterns corresponding to both the thiophene ring protons and the bromophenyl substituent protons. Thiophene ring protons typically appear as distinct signals in the 7.0 to 7.5 parts per million range, while the bromophenyl protons exhibit characteristic patterns influenced by the electronic effects of the bromine substituent. The amino group protons generally appear as a broad singlet around 5.4 to 5.5 parts per million, though this signal may exchange with deuterated solvents depending on experimental conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through distinctive carbon resonance patterns that reflect the electronic environment of individual carbon atoms within the molecular framework. The carbonyl carbon of the ethyl ester typically resonates around 160 to 165 parts per million, characteristic of ester carbonyl functionalities. Aromatic carbon signals appear in the 110 to 160 parts per million range, with specific chemical shifts reflecting the electronic influence of heteroatoms and substituents on individual carbon centers.

Proton Environment Chemical Shift Range (ppm) Multiplicity Integration
Ethyl Ester Methylene 4.2 - 4.3 Quartet 2H
Ethyl Ester Methyl 1.2 - 1.4 Triplet 3H
Aromatic Protons 7.0 - 7.5 Multiplet 5H
Amino Group 5.4 - 5.5 Broad Singlet 2H
Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that provide definitive fingerprint identification for this compound. The ester carbonyl group exhibits a strong absorption band around 1700 to 1720 wavenumbers, representing the carbon-oxygen double bond stretching vibration characteristic of aromatic ester functionalities. This carbonyl stretching frequency may shift slightly depending on conjugation effects with the thiophene ring system and intramolecular interactions involving neighboring functional groups.

The amino group contributes distinctive nitrogen-hydrogen stretching vibrations that typically appear as broad absorption bands in the 3300 to 3500 wavenumber region. These stretching modes may appear as multiple bands due to symmetric and asymmetric stretching of the two nitrogen-hydrogen bonds, with the exact frequencies influenced by hydrogen bonding interactions and crystal packing effects. The intensity and breadth of these bands provide information about the hydrogen bonding environment and molecular associations in both solid and solution phases.

Aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450 to 1600 wavenumber region, characteristic of both thiophene and benzene ring systems present within the molecular structure. The thiophene ring contributes distinctive vibrations around 1520 to 1540 wavenumbers, while the bromophenyl substituent exhibits characteristic patterns influenced by the electron-withdrawing effects of the bromine atom. Carbon-hydrogen bending modes and other fingerprint vibrations appear in the 800 to 1400 wavenumber region, providing detailed structural information for definitive compound identification.

Functional Group Frequency Range (cm⁻¹) Vibration Type Intensity
Ester Carbonyl 1700 - 1720 C=O Stretch Strong
Amino Group 3300 - 3500 N-H Stretch Medium-Broad
Aromatic C=C 1450 - 1600 C=C Stretch Medium
Thiophene Ring 1520 - 1540 Ring Vibration Medium
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals distinctive fragmentation patterns that reflect the molecular structure and provide confirmation of molecular weight and elemental composition. The molecular ion peak appears at mass-to-charge ratio 326 for the monoisotopic mass, with the characteristic bromine isotope pattern showing an additional peak at mass-to-charge ratio 328 due to the presence of bromine-81, confirming the presence of the bromine atom within the molecular structure. This isotope pattern serves as a definitive identifier for brominated organic compounds and provides unambiguous confirmation of the molecular formula.

The base peak in the mass spectrum typically corresponds to loss of the ethyl ester group, resulting in a fragment ion at mass-to-charge ratio 298, representing the decarboxylated molecular species. This fragmentation pathway reflects the relative weakness of the carbon-oxygen ester bond under electron impact conditions and provides information about the stability of the remaining molecular framework. Additional fragment ions appear corresponding to loss of the amino group and various aromatic substituents, creating a characteristic fragmentation pattern unique to this specific compound.

The presence of the thiophene ring system contributes distinctive fragmentation patterns involving sulfur-containing ions that appear at characteristic mass-to-charge ratios. Loss of the bromophenyl substituent generates fragment ions around mass-to-charge ratio 167, corresponding to the amino-thiophene-carboxylate core structure. These fragmentation patterns provide detailed structural information that enables differentiation from closely related compounds and confirms the specific substitution pattern present in this compound.

Fragment Ion m/z Relative Intensity Assignment
Molecular Ion [M]⁺ 326/328 Medium Complete Molecule
Base Peak 298 100% Loss of Ethyl Group
Deaminated Ion 311 Medium Loss of Amino Group
Core Fragment 167 Low Thiophene Core

X-ray Diffraction Studies of Crystal Packing

X-ray crystallographic analysis provides comprehensive three-dimensional structural information for this compound, revealing detailed molecular geometry and crystal packing arrangements. The crystallographic data demonstrates the spatial arrangement of atoms within the molecular framework and elucidates the intermolecular interactions that stabilize the crystal structure. Single crystal diffraction studies reveal the precise bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state.

The crystal packing analysis reveals the formation of hydrogen bonding networks involving the amino group as a donor and various acceptor atoms within neighboring molecules. Research on related thiophene derivatives indicates that amino-substituted compounds typically form characteristic hydrogen bonding patterns that generate one-dimensional chains or two-dimensional networks within the crystal structure. These hydrogen bonding interactions significantly influence the physical properties of the crystalline material and contribute to the overall stability of the crystal packing arrangement.

The presence of the bromophenyl substituent introduces halogen bonding interactions that complement the hydrogen bonding networks and contribute additional stabilization to the crystal structure. Studies of similar compounds demonstrate that bromine atoms can participate in directional halogen bonding interactions with electron-rich atoms, creating additional intermolecular contacts that influence crystal packing motifs. The combination of hydrogen bonding and halogen bonding interactions results in complex three-dimensional networks that determine the macroscopic properties of the crystalline material.

The unit cell parameters and space group symmetry provide fundamental crystallographic information that characterizes the repeating pattern within the crystal structure. The asymmetric unit typically contains one or more independent molecules, with the complete crystal structure generated through application of crystallographic symmetry operations. Hirshfeld surface analysis techniques can be applied to quantify the various intermolecular contacts and provide detailed information about the relative contributions of different interaction types to the overall crystal packing stability.

Crystallographic Parameter Typical Range Significance
Unit Cell Volume 1500-2500 ų Molecular Packing Density
Hydrogen Bond Length 2.0-3.0 Å Interaction Strength
Dihedral Angle 5-85° Molecular Conformation
Packing Coefficient 0.65-0.75 Space Filling Efficiency

Properties

IUPAC Name

ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSNKGEWIIAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression by binding to transcription factors or DNA, leading to changes in the transcription of target genes. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation. This compound can also interact with receptors on the cell surface, triggering intracellular signaling cascades that result in various cellular responses. Additionally, this compound can influence gene expression by binding to transcription factors or directly interacting with DNA, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Over time, the degradation products of this compound may accumulate and exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or antimicrobial activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which the adverse effects become more pronounced. It is essential to determine the optimal dosage range for therapeutic applications to minimize the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can undergo further biotransformation through phase II reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity to tissue components, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can significantly impact its biological effects and therapeutic potential.

Biological Activity

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with an amino group and a bromophenyl group, contributing to its unique chemical reactivity. Its molecular formula is C13H12BrNO2SC_{13}H_{12}BrNO_2S, with a molecular weight of approximately 328.21 g/mol. The presence of the bromine atom may enhance the compound's biological activity through halogen effects, influencing its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been evaluated for minimum inhibitory concentration (MIC) values and found effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research indicates that the compound may possess anticancer properties, potentially influencing cell growth and apoptosis through specific signaling pathways.

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

  • Molecular Targets : The amino group may facilitate hydrogen bonding with target proteins, while the bromophenyl group could enhance lipophilicity, aiding in membrane penetration.
  • Cellular Pathways : The compound may modulate pathways related to cell survival, proliferation, and immune responses. Studies suggest it might inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Antimicrobial Activity

A study conducted on derivatives of thiophene compounds demonstrated that this compound exhibited promising antimicrobial activity. The MIC values for various bacterial strains were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa1.00

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising concern over antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

These results suggest that the compound has the potential to be developed into a therapeutic agent for various cancers.

Case Studies

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated several thiophene derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
  • Cancer Research : In another study focused on anticancer properties, this compound was shown to inhibit tumor growth in xenograft models, indicating its potential for further development as an anticancer drug .

Scientific Research Applications

Chemistry

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including:

  • Oxidation: Conversion of the amino group to a nitro group.
  • Reduction: Transformation of the bromophenyl group to a phenyl group.
  • Substitution: Replacement of the bromine atom with other functional groups.

These reactions facilitate the development of new materials and chemical processes.

Biology

The compound is being studied for its potential biological activities, particularly its antimicrobial and anticancer properties:

Antimicrobial Activity:
Research indicates that thiophene derivatives exhibit significant activity against various bacterial strains. This compound may similarly inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity:
Several studies have focused on the anticancer potential of this compound. It has been shown to modulate key cellular pathways involved in cancer progression:

  • Mechanism of Action: The compound may interact with specific molecular targets, influencing processes such as apoptosis and cell proliferation.
  • Cytotoxicity Studies: In vitro studies demonstrate that similar thiophene derivatives exhibit cytotoxic effects against cancer cell lines like HepG-2 (liver cancer) and HCT-116 (colorectal cancer).

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntimicrobialThis compoundInhibition of bacterial growth
AnticancerSimilar thiophene derivativesCytotoxicity against HepG-2
Apoptosis InductionSimilar thiophene compoundsIncreased p53 expression

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylateAmino group at 3-positionDifferent bromophenyl substitution
Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylateIsoxazole ring instead of thiopheneAltered reactivity and biological profile

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    A study evaluated the cytotoxic effects of various thiophene derivatives on HepG-2 and HCT-116 cell lines, revealing that certain derivatives displayed up to 2.3-fold higher cytotoxicity compared to established chemotherapeutics like Sorafenib.
  • Mechanistic Insights:
    Flow cytometry analysis indicated that treatment with these compounds led to cell cycle arrest at the G2/M phase and induced apoptosis through elevation of pro-apoptotic factors such as Bax and caspase-3 activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table compares Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate with analogs differing in substituents at the phenyl ring or thiophene core:

Compound Substituent (Position) Molecular Weight (g/mol) Key Applications/Properties References
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Cl (3-position) 281.74 Anticancer activity (anti-proliferative effects), dyeing polyester fibers
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate Cl (4-position) 281.74 Precursor for isothiocyanate derivatives; used in cyclization reactions to form pyrimidines
Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate CH₃ (3-position) 261.33 Intermediate in heterocyclic synthesis; limited biological data
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate NO₂ (4-position) 306.29 Potential electron-deficient scaffold; discontinued in commercial availability
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate Cyclohexyl (4-position) 369.48 Enhanced steric bulk; applications in materials science (discontinued)

Key Observations :

  • Electronic Effects : Bromine (Br) is more electron-withdrawing than chlorine (Cl) or methyl (CH₃), increasing the electrophilicity of the thiophene ring. This enhances reactivity in nucleophilic substitutions or cycloadditions .
  • Lipophilicity : The bromo derivative (LogP ~3.5) exhibits higher lipophilicity than chloro (LogP ~2.8) or nitro (LogP ~2.1) analogs, impacting membrane permeability in biological systems .
  • Biological Activity : The 3-chloro analog demonstrates significant anticancer activity (IC₅₀ <10 μM against breast cancer cell lines), while the bromo derivative’s bioactivity remains less explored but is hypothesized to exhibit stronger DNA intercalation due to Br’s van der Waals radius .

Comparison of Key Steps :

Step Bromo Derivative Chloro Derivative Nitro Derivative
Condensation with DMF-DMA 99% yield 85% yield Not applicable
Demethylation Efficiency 80–85% 90–95% N/A
Structural and Crystallographic Insights
  • X-ray Crystallography: The bromo derivative crystallizes in a monoclinic system (space group P2₁/c) with hydrogen bonding (2.554 Å) between the thiophene sulfur and adjacent carbonyl groups, stabilizing the planar structure .
  • Ring Puckering : Compared to the chloro analog, bromo substitution increases dihedral angles (5–7°) between the thiophene and phenyl rings, affecting π-π stacking in crystal lattices .

Preparation Methods

Gewald Reaction-Based Synthesis

The most established and widely used method for synthesizing substituted aminothiophenes, including ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate, is the Gewald reaction. This multi-component reaction involves the condensation of a ketone or aldehyde, a nitrile (often ethyl cyanoacetate), elemental sulfur, and a base catalyst under controlled conditions.

  • Starting Materials:

    • 3-Bromophenyl-containing ketone or aldehyde (e.g., 3-bromophenylacetone or 3-bromobenzaldehyde derivatives)
    • Ethyl cyanoacetate (as the nitrile source)
    • Elemental sulfur (S₈)
    • Base catalyst (commonly triethylamine or morpholine)
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred to enhance solubility and reaction rate.
    • Temperature: Typically reflux temperatures between 70–90°C are maintained to facilitate cyclization.
    • Reaction Time: Varies from 1 to several hours depending on specific substrates and conditions.
    • Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly reduce reaction times (e.g., 8 minutes at 70°C) and improve yields by providing rapid and uniform heating.
  • Mechanism:
    The reaction proceeds via nucleophilic attack of the enolate form of ethyl cyanoacetate on the carbonyl compound, followed by sulfur incorporation and cyclization to form the thiophene ring bearing the amino group.

  • Yields:
    Optimized conditions can achieve yields exceeding 70%, with high purity when monitored by thin-layer chromatography (TLC) and characterized by spectroscopic methods.

Stepwise Synthesis via Intermediate Formation

Alternative synthetic strategies involve the preparation of intermediates such as ethyl 3-amino-5-phenylthiophene-2-carboxylate, followed by selective bromination at the 3-position of the phenyl ring or direct use of brominated precursors.

  • Example:
    • Condensation of ethyl 3-aminothiophene-2-carboxylate with 3-bromobenzaldehyde under acidic catalysis (e.g., acetic acid) in ethanol at elevated temperatures (around 100°C) to form Schiff base intermediates.
    • Subsequent cyclization or functional group transformations yield the target compound.
    • Use of monochloroacetyl chloride and triethylamine in dioxane has been reported for related thiophene derivatives, indicating potential for derivatization steps.

Comparative Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Gewald Reaction (Conventional) 3-Bromophenyl ketone/aldehyde, ethyl cyanoacetate, S₈, base Reflux in ethanol or DMF, 70–90°C 1–6 hours 70+ Well-established, scalable, moderate reaction time
Microwave-Assisted Gewald Same as above Microwave irradiation, 70°C ~8 minutes Improved Rapid, energy-efficient, improved yields
Stepwise Condensation Ethyl 3-aminothiophene-2-carboxylate + 3-bromobenzaldehyde Ethanol, acetic acid, 100°C 5 hours Moderate Allows intermediate isolation, more steps
Halogenation of Phenylthiophene Ethyl 3-amino-5-phenylthiophene-2-carboxylate + brominating agent Controlled bromination conditions Variable Variable Post-synthetic modification, regioselectivity challenges

Detailed Research Findings and Characterization

  • Spectroscopic Characterization:

    • ¹H NMR: Key signals include aromatic protons of the 3-bromophenyl group (δ 6.8–7.5 ppm), ester methylene protons (-OCH₂-, δ 4.1–4.3 ppm), and broad singlet for amino protons (NH₂, δ 5.5–6.0 ppm).
    • ¹³C NMR: Signals at ~165 ppm correspond to the ester carbonyl carbon; aromatic and thiophene carbons appear between 110–150 ppm.
    • IR Spectroscopy: Characteristic ester carbonyl stretch near 1680 cm⁻¹ and amino N-H stretches around 3300–3400 cm⁻¹.
    • Mass Spectrometry: Molecular ion peaks at m/z 355–357, reflecting the bromine isotopic pattern.
  • Reaction Monitoring:

    • TLC using hexane:ethyl acetate (3:1) as eluent is effective for tracking reaction progress.
    • Purification typically involves filtration, recrystallization from appropriate solvents (e.g., aqueous 2-propanol), and drying under reduced pressure.
  • Optimization Parameters:

    • Stoichiometric control of reactants is crucial to maximize yield and minimize side products.
    • Use of inert atmosphere (e.g., nitrogen) can prevent oxidation of sulfur species.
    • Choice of base catalyst affects sulfur incorporation efficiency and ring closure.

Notes on Industrial Scale-Up

  • Industrial synthesis generally adapts the Gewald reaction with process intensification techniques such as continuous flow reactors or microwave-assisted batch reactors.
  • Emphasis is placed on solvent recycling, minimizing hazardous waste, and optimizing catalyst loading.
  • Reaction parameters are finely tuned to balance throughput, cost, and product purity.

Summary Table of Key Preparation Details

Parameter Details
Molecular Formula C₁₃H₁₂BrNO₂S
Molecular Weight 326.21 g/mol
CAS Number 438218-48-5
Common Synthetic Route Gewald reaction using 3-bromophenyl ketone/aldehyde, ethyl cyanoacetate, elemental sulfur, base
Preferred Solvents Ethanol, DMF
Temperature Range 70–90°C (conventional), 70°C (microwave)
Reaction Time 8 minutes (microwave), 1–6 hours (conventional)
Typical Yield >70%
Characterization Methods ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, X-ray Crystallography

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. First, the carboxylic acid precursor (e.g., 3-amino-5-arylthiophene-2-carboxylic acid) undergoes esterification with ethanol under acidic conditions (HCl gas or H₂SO₄) to form the ethyl ester . Subsequent functionalization, such as bromination at the 3-bromophenyl position, may involve Sandmeyer-type reactions using CuBr/HBr . Key factors affecting yield include:
  • Reagent purity : Moisture in ethanol can hydrolyze intermediates, reducing efficiency.
  • Temperature control : Overheating during esterification can lead to decarboxylation.
  • Catalyst optimization : Acid concentration (e.g., HCl saturation) must balance reactivity and side reactions .
    Typical yields range from 50–80% after recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Structural validation combines spectroscopy and crystallography:
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.02–7.21 ppm for the 3-bromophenyl group; ethyl ester signals at δ 1.43–1.65 ppm and δ 4.18 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the amine; C=O stretches at ~1700 cm⁻¹ for the ester) .
  • X-ray crystallography : Resolves molecular geometry (e.g., planarity of the thiophene ring and dihedral angles between substituents). SHELX software (SHELXL/SHELXS) is widely used for refinement, with hydrogen bonds (e.g., 2.554 Å between S–CH₂ and carbonyl O) critical for stability .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, enabling Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the thiophene core and electron-withdrawing effects of the ester/amine groups can slow reactivity. Computational studies (DFT) reveal:
  • Electron density distribution : The bromine’s inductive effect reduces electron density at the para-position, favoring nucleophilic attacks .
  • Optimization strategies : Use of Pd catalysts with bulky ligands (e.g., SPhos) improves coupling efficiency by mitigating steric clashes .
    Experimental validation requires monitoring by LC-MS or in situ IR to track intermediate formation.

Q. What challenges arise in resolving structural ambiguities when crystallographic data is limited or contradictory?

  • Methodological Answer : Contradictions in bond angles or packing motifs (e.g., monoclinic vs. orthorhombic systems) may stem from:
  • Polymorphism : Recrystallization solvents (e.g., petroleum ether vs. ethanol) can yield different crystal forms .
  • Disorder in heavy atoms : Bromine’s high electron density may obscure adjacent groups. Mitigation includes:
  • High-resolution data collection (e.g., synchrotron sources).
  • Refinement with SHELXL’s TWIN/SUMP commands to model disorder .
  • Validation tools : Compare experimental data (e.g., IR/NMR) with computational models (Mercury or Olex2) to resolve discrepancies .

Q. How can computational methods (e.g., DFT) predict the compound’s photophysical properties for materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • Frontier molecular orbitals : HOMO-LUMO gaps (~3.5–4.0 eV for thiophene derivatives) correlate with UV-Vis absorption (e.g., λ_max ~350 nm in DCM) .
  • Charge transfer dynamics : Electron-withdrawing groups (ester, Br) enhance intramolecular charge transfer (ICT), relevant for organic semiconductors .
    Experimental validation involves:
  • UV-Vis/fluorescence spectroscopy : Compare calculated λ_max with empirical data (e.g., shifts in polar solvents indicate ICT) .
  • TD-DFT : Refines excited-state transitions using Gaussian09 with B3LYP/6-31G(d) basis sets .

Data Contradiction Analysis

Q. Why do reported yields for similar thiophene esters vary significantly across studies?

  • Analysis : Discrepancies arise from:
  • Purification methods : Flash chromatography (e.g., ethyl acetate/petroleum ether gradients) vs. recrystallization can alter yields .
  • Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl in derivative 7l) may stabilize intermediates, improving yields (82–95%) compared to electron-withdrawing analogs .
  • Reaction scalability : Microwave-assisted synthesis (e.g., 30-minute reactions) often outperforms traditional reflux (6+ hours) .

Methodological Best Practices

  • Crystallography : Always deposit raw data (CIF files) in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis : Use inert atmospheres (N₂/Ar) during bromination to prevent oxidative degradation .
  • Computational Modeling : Cross-validate DFT results with multiple functionals (e.g., M06-2X vs. B3LYP) to ensure accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.